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Compound of Interest

Compound Name: 6-(Methylsulfonyl)nicotinonitrile

Cat. No.: B1315477

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis,
and spectroscopic properties of 6-(Methylsulfonyl)nicotinonitrile. This compound, belonging
to the substituted pyridine class, is of interest to researchers in medicinal chemistry and drug
development due to the prevalence of the nicotinonitrile scaffold and the methylsulfonyl group
in various bioactive molecules. This document details its structural characteristics, a plausible
synthetic route, and expected analytical data, including Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data. Standardized experimental protocols for its
synthesis and characterization are also provided to ensure reproducibility.

Molecular Structure and Properties

6-(Methylsulfonyl)nicotinonitrile possesses a pyridine ring substituted with a nitrile group at
the 3-position and a methylsulfonyl group at the 6-position. The presence of the electron-
withdrawing nitrile and methylsulfonyl groups significantly influences the electronic properties of
the pyridine ring.

Structural Details

The core structure consists of a planar pyridine ring. The geometry around the sulfur atom in
the methylsulfonyl group is tetrahedral.
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Table 1: Predicted Geometrical Parameters for 6-(Methylsulfonyl)nicotinonitrile

Parameter

Predicted Value

Notes

Bond Lengths (A)

Typical single bond length

C-S (sulfonyl) ~1.77 between a carbon and a sulfur

atom in a sulfone.

Characteristic double bond
S=0 (sulfonyl) ~1.45

length for a sulfonyl group.

o Aromatic C-C bond lengths

C-C (pyridine ring) ~1.39-1.40 o o

within the pyridine ring.

o Aromatic C-N bond lengths

C-N (pyridine ring) ~1.33-1.34 o o

within the pyridine ring.

Single bond between the
C-C=N (nitrile) ~1.45 pyridine ring and the nitrile

carbon.

Typical triple bond length for a
C=N (nitrile) ~1.15 yp P J

nitrile group.
**Bond Angles (°) **

Expected bond angle for a
0=S=0 (sulfonyl) ~118-120

sulfonyl group.

Tetrahedral geometry around

the sulfur atom, slightly
C-S-C (sulfonyl) ~104

compressed due to the

presence of lone pairs.

Internal bond angles of the
Ring Angles (pyridine) ~118-122 pyridine ring, deviating slightly

from a perfect hexagon.

Nearly linear geometry of the
C-C-C=N (nitrile) ~178-180 cyano group relative to the

pyridine ring.
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Note: These values are predictions based on standard bond lengths and angles for similar
functional groups and may vary slightly from experimental data.

Physicochemical Properties

A summary of the key physicochemical properties of 6-(Methylsulfonyl)nicotinonitrile is
presented in Table 2.

Table 2: Physicochemical Properties of 6-(Methylsulfonyl)nicotinonitrile

Property Value Reference
CAS Number 66154-68-5 [1]
Molecular Formula C7HeN202S [1]
Molecular Weight 182.20 g/mol [1]

CS(=0)

Canonical SMILES
(=0)C1=NC=C(C=C1)C#N

MCWUYKLVNZNIIM-

InChl Key

UHFFFAOYSA-N

Predicted to be a white to off-
Appearance . .

white solid

Expected to be soluble in polar

N organic solvents like DMSO,

Solubility

DMF, and moderately soluble

in methanol and ethanol.

Synthesis of 6-(Methylsulfonyl)nicotinonitrile

A plausible and efficient two-step synthesis of 6-(Methylsulfonyl)nicotinonitrile starts from
the commercially available 6-chloronicotinonitrile. The first step involves a nucleophilic aromatic
substitution with sodium methanethiolate to introduce the methylthio group, followed by an
oxidation to the desired methylsulfonyl group.

Synthetic Workflow
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Caption: Proposed two-step synthesis of 6-(Methylsulfonyl)nicotinonitrile.

Experimental Protocol

Step 1: Synthesis of 6-(Methylthio)nicotinonitrile

e To a solution of 6-chloronicotinonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF,
0.5 M), add sodium methanethiolate (1.2 eq) portion-wise at O °C under an inert atmosphere
(e.g., nitrogen or argon).

o Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

o Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent
(e.g., 30% ethyl acetate in hexanes).

» Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x
50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel to afford 6-
(methylthio)nicotinonitrile.

Step 2: Synthesis of 6-(Methylsulfonyl)nicotinonitrile

» Dissolve the 6-(methylthio)nicotinonitrile (1.0 eq) obtained from the previous step in
dichloromethane (DCM, 0.2 M).

e Cool the solution to 0 °C in an ice bath.
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e Add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) portion-wise, ensuring the
temperature does not exceed 5 °C.

 Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
» Monitor the reaction by TLC until the starting material is consumed.

e Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

o Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

« Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then
with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

o Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes)
to yield pure 6-(Methylsulfonyl)nicotinonitrile.

Spectroscopic Analysis and Characterization

The structural confirmation of 6-(Methylsulfonyl)nicotinonitrile relies on a combination of
spectroscopic techniques. The expected data from NMR, IR, and MS are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of
the molecule.

Table 3: Predicted *H NMR Spectral Data for 6-(Methylsulfonyl)nicotinonitrile (in CDClIs, 400
MHz)
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Chemical Shift

Multiplicity Integration Assignment Notes
(3, ppm)

The methyl
protons of the
sulfonyl group
~3.20 Singlet (s) 3H -SO2CHs3 are expected to
be a singletin a
region typical for

such groups.

Coupled to H-4,
expected to be
o downfield due to
~8.10 Doublet (d) 1H H-5 (Pyridine) )
the influence of
the adjacent

sulfonyl group.

Coupled to H-5
and H-2,
positioned
Doublet of o
~8.40 1H H-4 (Pyridine) between the two
doublets (dd)
electron-
withdrawing

groups.

Coupled to H-4,
expected to be
the most

o downfield proton

~9.10 Doublet (d) 1H H-2 (Pyridine)

due to the
proximity to the
nitrogen and

nitrile group.

Table 4: Predicted 13C NMR Spectral Data for 6-(Methylsulfonyl)nicotinonitrile (in CDClIs, 100
MHz)
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Chemical Shift (6, ppm) Assignment Notes

The methyl carbon of the

~40.0 -SO2CHs

sulfonyl group.
~116.0 -C=N The carbon of the nitrile group.

The pyridine carbon to which
~118.0 C-CN O

the nitrile is attached.

Aromatic carbon in the pyridine
~125.0 C-5 )

ring.

Aromatic carbon in the pyridine
~140.0 C-4 .

ring.

Aromatic carbon adjacent to
~152.0 C-2 )

the nitrogen.

Aromatic carbon attached to
~160.0 C-6 the sulfonyl group, expected to

be significantly downfield.

NMR Data Acquisition Protocol:

o Sample Preparation: Dissolve 5-10 mg of 6-(Methylsulfonyl)nicotinonitrile in
approximately 0.6 mL of deuterated chloroform (CDCIs) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard.

» 'H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Use a
sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument,
typically at 100 MHz. A larger number of scans will be necessary (e.g., 1024) due to the low
natural abundance of 3C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.
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Table 5: Predicted IR Absorption Frequencies for 6-(Methylsulfonyl)nicotinonitrile

Wavenumber ) .
Intensity Assighment Notes
(cm™)

Characteristic
) ) stretching vibrations
~3100-3000 Medium C-H stretch (aromatic)
for C-H bonds on the

pyridine ring.

A strong, sharp
o absorption is expected
~2230 Strong C=N stretch (nitrile) o
for the nitrile

functional group.

Ring stretching
) C=C, C=N stretch o
~1580, 1470 Medium ) vibrations of the
(aromatic) o
pyridine nucleus.

Asymmetric and

symmetric stretching

vibrations of the
~1320, 1150 Strong S=0 stretch (sulfonyl)

sulfonyl group,

typically strong

absorptions.

IR Spectrum Acquisition Protocol:

o Sample Preparation: Prepare a thin film of the solid sample on a potassium bromide (KBr)
plate or prepare a KBr pellet containing a small amount of the compound.

o Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer over the range of 4000-400 cm™1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b1315477?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1315477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Table 6: Predicted Mass Spectrometry Data for 6-(Methylsulfonyl)nicotinonitrile (Electron
lonization - EI)

miz Predicted Fragment lon Notes

The parent ion corresponding
182 [M]*" (Molecular lon) to the molecular weight of the

compound.

Loss of a methyl radical from

167 [M - CH3]*
the sulfonyl group.

118 [M-SO2]* Loss of sulfur dioxide.
Loss of the entire
methylsulfonyl group. This

103 [M - SO2CHs]* Y yigrodp
fragment corresponds to the
nicotinonitrile radical cation.
Fragmentation of the

76 [CsHaN]* nicotinonitrile radical cation

with loss of HCN.

Mass Spectrum Acquisition Protocol:

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via
a direct insertion probe or after separation by gas chromatography (if the compound is
sufficiently volatile and thermally stable).

« lonization: Use Electron lonization (El) at 70 eV.

¢ Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass
analyzer.

Logical Workflow for Spectroscopic Analysis

The comprehensive spectroscopic analysis of 6-(Methylsulfonyl)nicotinonitrile follows a
logical progression to confirm its structure.
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Caption: Logical workflow for the structural confirmation of 6-(Methylsulfonyl)nicotinonitrile.

Conclusion

This technical guide provides a detailed theoretical framework for the molecular structure,
synthesis, and spectroscopic characterization of 6-(Methylsulfonyl)nicotinonitrile. The
presented data, although predictive, is based on established chemical principles and data from
analogous structures, offering a reliable reference for researchers. The detailed experimental
protocols are designed to be readily implementable in a standard organic chemistry laboratory,
facilitating the synthesis and validation of this compound for further investigation in drug
discovery and development programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of 6-(Methylsulfonyl)nicotinonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1315477#6-methylsulfonyl-nicotinonitrile-molecular-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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